N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide
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Overview
Description
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexane ring attached to a tetrahydroisoquinoline moiety through a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide typically involves the following steps:
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline core can be synthesized using methods such as the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Attachment of Cyclohexanecarboxamide: The cyclohexanecarboxamide moiety is introduced through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Alcohols or amines
Substitution: Substituted amides or aromatic compounds
Scientific Research Applications
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which play a crucial role in its neuroprotective and therapeutic effects . Additionally, it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A core structure shared with the compound, known for its biological activities and therapeutic potential.
Cyclohexanecarboxamide Derivatives: Compounds with similar structural features, used in various medicinal chemistry applications.
Uniqueness
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide is unique due to its combined structural features of tetrahydroisoquinoline and cyclohexanecarboxamide, which confer distinct biological activities and therapeutic potential. Its ability to modulate multiple molecular targets and pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h4-6,9,14,16,18H,1-3,7-8,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUKSVDRTKIQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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